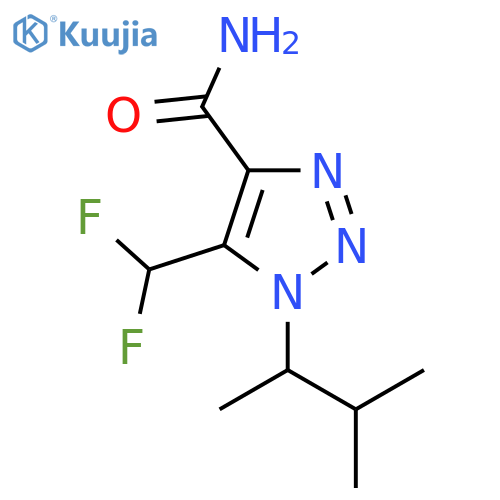

Cas no 2172571-26-3 (5-(difluoromethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide)

5-(difluoromethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 5-(difluoromethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide

- EN300-1594017

- 2172571-26-3

-

- インチ: 1S/C9H14F2N4O/c1-4(2)5(3)15-7(8(10)11)6(9(12)16)13-14-15/h4-5,8H,1-3H3,(H2,12,16)

- InChIKey: FIUWIOYYDBKBAN-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C(C(N)=O)N=NN1C(C)C(C)C)F

計算された属性

- せいみつぶんしりょう: 232.11356741g/mol

- どういたいしつりょう: 232.11356741g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 73.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

5-(difluoromethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1594017-0.1g |

5-(difluoromethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide |

2172571-26-3 | 0.1g |

$1031.0 | 2023-06-04 | ||

| Enamine | EN300-1594017-1000mg |

5-(difluoromethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide |

2172571-26-3 | 1000mg |

$1172.0 | 2023-09-23 | ||

| Enamine | EN300-1594017-100mg |

5-(difluoromethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide |

2172571-26-3 | 100mg |

$1031.0 | 2023-09-23 | ||

| Enamine | EN300-1594017-250mg |

5-(difluoromethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide |

2172571-26-3 | 250mg |

$1078.0 | 2023-09-23 | ||

| Enamine | EN300-1594017-10000mg |

5-(difluoromethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide |

2172571-26-3 | 10000mg |

$5037.0 | 2023-09-23 | ||

| Enamine | EN300-1594017-0.25g |

5-(difluoromethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide |

2172571-26-3 | 0.25g |

$1078.0 | 2023-06-04 | ||

| Enamine | EN300-1594017-50mg |

5-(difluoromethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide |

2172571-26-3 | 50mg |

$983.0 | 2023-09-23 | ||

| Enamine | EN300-1594017-500mg |

5-(difluoromethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide |

2172571-26-3 | 500mg |

$1124.0 | 2023-09-23 | ||

| Enamine | EN300-1594017-0.05g |

5-(difluoromethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide |

2172571-26-3 | 0.05g |

$983.0 | 2023-06-04 | ||

| Enamine | EN300-1594017-0.5g |

5-(difluoromethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide |

2172571-26-3 | 0.5g |

$1124.0 | 2023-06-04 |

5-(difluoromethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide 関連文献

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

8. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524

-

10. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

5-(difluoromethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamideに関する追加情報

Introduction to 5-(difluoromethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 2172571-26-3)

The compound 5-(difluoromethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide, identified by its CAS number 2172571-26-3, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structure, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of a difluoromethyl group and a triazole ring moiety in its molecular framework suggests unique electronic and steric properties that make it a promising candidate for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel heterocyclic compounds, with triazoles emerging as particularly versatile scaffolds. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it an ideal backbone for drug design. The incorporation of a difluoromethyl group further enhances the compound's pharmacological profile by improving metabolic stability and binding affinity. This combination of structural features has positioned 5-(difluoromethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide as a compound of great interest for researchers aiming to develop next-generation therapeutics.

One of the most compelling aspects of this compound is its potential in the realm of immunomodulation. Recent studies have highlighted the role of triazole derivatives in modulating immune responses, particularly in the context of infectious diseases and autoimmune disorders. The difluoromethyl group is known to enhance the bioavailability and pharmacokinetic properties of molecules, which could be particularly beneficial for drugs targeting immune-related pathways. Preliminary research indicates that derivatives of this compound may exhibit immunoregulatory effects by interacting with key cytokine pathways and immune cell receptors.

The structural complexity of 5-(difluoromethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide also opens up avenues for further chemical modification. Researchers have been exploring various synthetic strategies to optimize its pharmacological properties. For instance, modifications to the methylbutan-2-yl side chain could potentially alter its solubility and bioavailability, while changes to the triazole ring might enhance its binding affinity to specific biological targets. These modifications are crucial for developing drug candidates that meet stringent pharmacological requirements.

Another area of interest is the compound's potential application in oncology. The difluoromethyl group is frequently employed in anticancer agents due to its ability to improve metabolic stability and reduce degradation by enzymes such as cytochrome P450 enzymes. Additionally, the triazole ring has been shown to interfere with critical biological processes in cancer cells, including DNA replication and cell signaling pathways. These properties make 5-(difluoromethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide a promising candidate for further investigation as an anticancer therapeutic.

Advances in computational chemistry have also played a pivotal role in understanding the potential of this compound. Molecular modeling studies have been conducted to predict how 5-(difluoromethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide interacts with biological targets at the molecular level. These studies have provided valuable insights into its binding mechanisms and have helped guide the design of more effective derivatives. By leveraging computational tools alongside experimental data, researchers can accelerate the drug discovery process and bring novel therapeutics to market more efficiently.

The synthesis of this compound also presents unique challenges due to its complex structure. However, recent advancements in synthetic methodologies have made it possible to produce high-purity samples for further study. Techniques such as multi-step organic synthesis combined with purification methods like high-performance liquid chromatography (HPLC) have enabled researchers to obtain sufficient quantities of the compound for both preclinical and clinical investigations. These advancements are crucial for moving from laboratory-scale synthesis to larger-scale production required for therapeutic applications.

In conclusion,5-(difluoromethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 2172571-26-3) represents a significant milestone in pharmaceutical chemistry. Its unique structural features and potential applications in immunomodulation and oncology make it a compound worthy of further investigation. As research continues to uncover new therapeutic possibilities,5-(difluoromethyl)-1-(3-methylbutan-2-yll)-lH-l ,23-triazol e -4 -carboxam ide is poised to play a crucial role in the development of next-generation therapeutics that address unmet medical needs.

2172571-26-3 (5-(difluoromethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide) 関連製品

- 1086228-35-4(1-phenyl-3-{4-[(E)-2-phenyldiazen-1-yl]phenyl}thiourea)

- 4317-61-7(1-(2-Methylphenoxy)-2-propanol)

- 2228423-58-1(3-(2,5-dimethylfuran-3-yl)-4,4,4-trifluorobutanoic acid)

- 2199790-18-4(6-methyl-N-[1-(quinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine)

- 58777-57-4(3-Bromo-2-furoyl chloride)

- 1807148-56-6(6-(Aminomethyl)-4-(difluoromethyl)-2-fluoro-3-methoxypyridine)

- 2137838-97-0((5,6,8-Trifluoro-2-methoxyquinolin-3-yl)methanamine)

- 865591-09-9(N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1950723-04-2(6-Cyclopropyl-4-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1H-pyridin-2-one)

- 2138426-37-4(2-Butanone, 4-[(cyclopropylmethyl)amino]-)